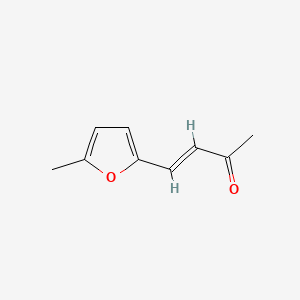

4-(5-Methylfuran-2-yl)but-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(E)-4-(5-methylfuran-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C9H10O2/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+ |

InChI Key |

FKNBELIGEMXLJS-HWKANZROSA-N |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C |

Origin of Product |

United States |

Contextualizing Furanone and α,β Unsaturated Ketone Scaffolds in Contemporary Organic Chemistry

The furanone ring, a five-membered heterocyclic compound containing an oxygen atom and a carbonyl group, is a prevalent motif in a vast array of natural products and pharmacologically active molecules. These structures are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. The versatility of the furanone scaffold makes it an attractive target for synthetic chemists aiming to develop new therapeutic agents.

Similarly, the α,β-unsaturated ketone moiety is a cornerstone of organic synthesis and medicinal chemistry. This functional group is characterized by a carbon-carbon double bond conjugated to a carbonyl group, which imparts unique reactivity. This arrangement allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate (or Michael) addition to the β-carbon, providing a powerful tool for the formation of new carbon-carbon bonds. This reactivity is fundamental to the construction of complex molecular architectures. Compounds containing this scaffold are known to exhibit a range of biological effects, including cytotoxic and antimicrobial activities, often attributed to their ability to act as Michael acceptors and interact with biological nucleophiles.

Research Trajectories and Prominence of the 4 5 Methylfuran 2 Yl but 3 En 2 One Structural Motif

Elaboration of Claisen-Schmidt Condensation Protocols for Furan-Substituted Enones

The Claisen-Schmidt condensation is a cornerstone in the synthesis of α,β-unsaturated ketones, including furan-substituted enones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with another carbonyl compound that has an α-hydrogen. In the context of this compound, the reaction occurs between 5-methylfuran-2-carbaldehyde and acetone.

Optimization of Reaction Conditions and Catalyst Selection in the Synthesis of this compound

The efficiency of the Claisen-Schmidt condensation for the synthesis of this compound is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, and temperature. A variety of catalysts have been explored for the condensation of furfural (B47365) derivatives with ketones, with strong bases being the most common.

Catalyst Selection: Both homogeneous and heterogeneous base catalysts have been successfully employed. Commonly used homogeneous catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) nih.govchemeo.com. Solid base catalysts, such as magnesium oxide (MgO), mixed oxides like MgO-Al2O3, and hydrotalcites, have also been investigated to facilitate easier catalyst separation and recycling osi.lv. For instance, the condensation of furfural with acetophenone (B1666503) has been effectively catalyzed by Al2O3 supported on CaO researchgate.net. Solvent-free conditions using solid NaOH with grinding techniques have been reported to give quantitative yields of related chalcones, suggesting a highly efficient and environmentally friendly approach acs.org.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and product yield. Protic solvents like ethanol (B145695) and methanol (B129727) are frequently used and are often mixed with water in base-catalyzed reactions nih.gov. However, in some cases, solvent-free conditions have proven to be highly effective, leading to shorter reaction times and higher yields acs.org. The use of micellar media, employing surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80, has been explored as a green alternative to traditional organic solvents, demonstrating improved sustainability with good to excellent yields libretexts.org.

Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing side reactions. Condensations involving furfural derivatives are often conducted at temperatures ranging from room temperature to around 120°C researchgate.netresearchgate.net. Lower temperatures are generally favored to reduce the formation of byproducts from self-condensation of the ketone or other side reactions.

Table 1: Overview of Reaction Conditions for Claisen-Schmidt Condensation of Furfural Derivatives

| Furfural Derivative | Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Furfural | Acetophenone | 15% w/w Al₂O₃/CaO | - | 120 | Not specified | researchgate.net |

| Benzaldehyde | Cyclohexanone | MgFeAl-LDH | Solvent-free | 120 | Up to 93 (conversion) | researchgate.net |

| 5-Hydroxymethylfurfural (B1680220) | Acetophenones | MgO, Al/Mg mixed oxide | Ethanol | 90 | High selectivity | wikipedia.org |

| Benzaldehyde | Acetophenone | NaOH | 2% CTAB or Tween 80 in water | Room Temperature | Good to excellent | libretexts.org |

| Aromatic Aldehydes | Acetophenone Derivatives | NaOH or HCl | Ethanol | Room Temperature | Not specified | nih.gov |

Exploration of Aldehyde and Ketone Substrate Scope in Furan-Containing Chalcone Analogs

The Claisen-Schmidt condensation offers a broad substrate scope for the synthesis of a diverse range of furan-containing chalcone analogs. By varying both the furan-2-carbaldehyde and the ketone component, a library of compounds with different substitution patterns can be generated.

Aldehyde Scope: A variety of substituted furan-2-carbaldehydes can be utilized in this reaction. The synthesis of furan-based chalcone derivatives from 5-arylfurfural derivatives has been reported, indicating that substituents on the furan ring are well-tolerated researchgate.net. This allows for the introduction of various functional groups at the 5-position of the furan ring, leading to a wide array of analogs of this compound.

Ketone Scope: The ketone component can also be varied extensively. While acetone is used for the synthesis of the title compound, other methyl ketones can be employed to introduce different substituents on the enone backbone. Furthermore, the reaction is not limited to methyl ketones. Aromatic ketones (acetophenones) are commonly used to produce chalcones, which are 1,3-diaryl-2-propen-1-ones wikipedia.orgresearchgate.net. Cyclic ketones, such as cyclohexanone, have also been successfully condensed with aromatic aldehydes, leading to α,α'-bis-(substituted-benzylidene)cycloalkanones researchgate.net. The reaction of furfural with larger ketones like 2-pentanone has also been studied, demonstrating the versatility of this methodology mdpi.com.

Table 2: Examples of Substrate Scope in the Synthesis of Furan-Containing Chalcone Analogs

| Aldehyde | Ketone | Product Type | Reference |

|---|---|---|---|

| 5-Aryl-furfural derivatives | 4'-Cyanoacetophenone | Furan-based chalcones | researchgate.net |

| 2-Chloroquinolin-3-carbaldehyde | 2-Acetyl furan | Heterocyclic chalcones | researchgate.net |

| Furfural | Acetophenone | 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | researchgate.net |

| 5-Hydroxymethylfurfural | Acetophenones | Furanochalcones | wikipedia.org |

| Furfural | 2-Pentanone | Aldol condensation products | mdpi.com |

Synthetic Routes to Key Furan Precursors for this compound Analogs

The availability of appropriately substituted furan precursors is crucial for the synthesis of a diverse range of this compound analogs. Various synthetic methods have been developed to prepare these key intermediates.

Synthesis of 5-Methylfuran-2-carbaldehyde and Related Methylfurans

5-Methylfuran-2-carbaldehyde, the key aldehyde precursor for the title compound, can be synthesized from biomass-derived sources. Historically, it was synthesized from rhamnose wikipedia.org. More contemporary methods involve the dehydration of sucrose (B13894) and other cellulose (B213188) products wikipedia.org. The direct catalytic synthesis of 5-methylfurfural from carbohydrates has also been an area of active research, aiming for more sustainable production routes scispace.comrsc.org. 2-Methylfuran (B129897) itself is a valuable starting material and can be produced through the selective hydrogenation of furfural, which is readily obtained from the dehydration of C5 sugars from hemicellulose researchgate.netnih.gov.

Preparation of Functionalized 2-Acylfurans and Furfuryl Ketones

To generate analogs of this compound with different ketone moieties, the synthesis of functionalized 2-acylfurans and furfuryl ketones is essential.

Friedel-Crafts Acylation: A primary method for introducing an acyl group onto the furan ring is the Friedel-Crafts acylation. The acylation of 2-methylfuran with acetic anhydride (B1165640) can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or protic acids like phosphoric acid (H₃PO₄) to yield 5-methyl-2-acetylfuran scispace.comresearchgate.net. This reaction provides a direct route to precursors for chalcone synthesis where the methyl ketone is part of the furan moiety.

Radical Alkylation: A simple preparative method for the synthesis of aryl(furfuryl) ketones involves the radical alkylation of furan derivatives at the α-position. This can be achieved using O-ethyl(phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton's reagent (H₂O₂/FeSO₄·7H₂O) in DMSO researchgate.netx-mol.comorganic-chemistry.org. This method offers a pathway to a variety of furfuryl ketones with different aryl substituents.

Generation of 5-Methyl-2-vinylfuran as a Synthetic Intermediate

5-Methyl-2-vinylfuran represents a versatile synthetic intermediate that can be further functionalized to create a range of analogs. One established method for generating a vinyl group on a furan ring is the Wittig reaction researchgate.netresearchgate.netresearchgate.net. This reaction involves the treatment of an aldehyde, in this case, 5-methylfuran-2-carbaldehyde, with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a base. A two-step synthesis of 5-hydroxymethyl-2-vinylfuran starting from furfuryl acetate (B1210297) has been reported, which involves a Vilsmeier-Haack formylation followed by a Wittig reaction researchgate.net. This methodology can be adapted for the synthesis of 5-methyl-2-vinylfuran from 5-methylfuran-2-carbaldehyde.

Catalytic Strategies in the Preparation of Furanone and Enone Derivatives

The development of robust and recyclable catalysts is paramount for the economically viable production of furan-based enones. The following sections delve into two promising areas of catalytic research: heterogeneous catalysis for the transformation of furanic compounds and the application of metal-organic frameworks in enone synthesis.

Heterogeneous Catalysis for Furanic Compound Transformations

The aldol condensation reaction to produce furan-based enones is effectively catalyzed by solid base catalysts. These heterogeneous systems offer significant advantages over traditional homogeneous catalysts, including ease of separation, reduced corrosion, and potential for regeneration and reuse.

Research has demonstrated the efficacy of various solid bases in the condensation of furfural with acetone, a reaction that yields 4-(furan-2-yl)but-3-en-2-one, a close congener of this compound. The reaction proceeds through the formation of 4-(furan-2-yl)-4-hydroxybutan-2-one, which then dehydrates to the desired enone. A subsequent reaction with another furfural molecule can lead to the formation of a C13 product, 1,5-di(furan-2-yl)-1,4-pentadien-3-one. osti.govresearchgate.net

Mixed metal oxides, particularly those based on magnesium and aluminum, have been extensively studied. For instance, CaO supported on MgAl2O4 has been identified as a highly active catalyst for this transformation. osti.gov The basic sites on these catalysts are crucial for the initial deprotonation of the ketone, which is the rate-determining step in the aldol condensation mechanism. researchgate.net

The performance of these catalysts is influenced by various factors, including the catalyst's composition, structure, and the reaction conditions. For example, the use of Mg-Al mixed oxides derived from hydrotalcites has shown high furfural conversion and selectivity to the desired condensation products. researchgate.net Microwave irradiation has also been explored as a method to accelerate the reaction over Mg-Al hydrotalcite-based catalysts. mdpi.com

Below is a table summarizing the performance of different heterogeneous catalysts in the aldol condensation of furfural with acetone.

| Catalyst | Temperature (°C) | Furfural Conversion (%) | Selectivity to 4-(furan-2-yl)-3-buten-2-one (%) | Selectivity to 1,5-di(furan-2-yl)-1,4-pentadien-3-one (%) | Reference |

| CaO/MgAl2O4 | 100 | >95 | - | >90 (total desired products) | osti.govresearchgate.net |

| MgO/MgAl2O4 | 100 | - | - | - | osti.gov |

| MgAl mixed oxide (Mg/Al=3) | 100 | >95 | - | >90 (total desired products) | researchgate.net |

| Ca/ZSM-5 | 100 | - | 38.4 (Yield) | 60.2 (Yield) | dtu.dk |

| HTCON-450 (Mg-Al hydrotalcite) | 100 | 66 | - | 44.5 (Yield) | mdpi.com |

It is important to note that catalyst deactivation can occur due to the formation of byproducts such as 2-furoic acid via the Cannizzaro reaction, a competing reaction involving two molecules of furfural. osti.gov

Application of Metal-Organic Frameworks (MOFs) in Enone Synthesis via Aldol Condensation

Metal-Organic Frameworks (MOFs) have emerged as a promising class of crystalline porous materials with tunable structures and functionalities, making them highly attractive for catalytic applications. Their high surface area and well-defined active sites can lead to enhanced catalytic activity and selectivity in organic transformations, including aldol condensation.

Zirconium-based MOFs, such as Zr-MOF-808, have demonstrated significant potential in catalyzing the aldol condensation of furanic aldehydes with ketones. griffith.edu.auresearchgate.net These MOFs possess Lewis acid sites associated with the zirconium clusters, which can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the enolate of the ketone.

In a study involving the condensation of furfural with methyl isobutyl ketone, a hybrid catalyst of Zr-MOF-808 supported on mesoporous silica (B1680970) (MCM-41) exhibited superior performance compared to the unsupported MOF. griffith.edu.auresearchgate.net The supported catalyst achieved high furfural conversion and selectivity to the corresponding enone. The improved stability and activity were attributed to the well-dispersed Zr species on the silica support. However, deactivation due to the strong adsorption of organic residues on the catalyst surface was observed, which could be mitigated by adjusting the reactant-to-catalyst ratio. griffith.edu.auresearchgate.net

Another study utilized a hafnium-based MOF, Hf-MOF-808, for the aldol condensation of furfural with acetone. researchgate.net The catalyst demonstrated good activity and could be recycled, although a decrease in conversion was observed after several runs, which could be restored by solvent extraction of the adsorbed species. researchgate.net

The following table presents research findings on the application of MOFs in the aldol condensation of furfural with ketones.

| Catalyst | Aldehyde | Ketone | Temperature (°C) | Conversion (%) | Selectivity to Enone (%) | Reference |

| Zr-MOF-808/MCM-41 | Furfural | Methyl isobutyl ketone | 130 | 68 | 90 | griffith.edu.auresearchgate.net |

| Zr-MOF-808/MCM-41 | Furfural | Methyl isobutyl ketone | 130 | 100 | 100 | griffith.edu.auresearchgate.net |

| Hf-MOF-808 | Furfural | Acetone | 100 | ~95 (Yield) | - | researchgate.net |

The research into MOF-catalyzed enone synthesis from furanic compounds is a rapidly developing field. The ability to tailor the acidic and basic properties of MOFs, as well as their pore environment, offers exciting opportunities for designing highly efficient and selective catalysts for the production of this compound and its congeners.

Mechanistic Insights and Reactivity Pathways of 4 5 Methylfuran 2 Yl but 3 En 2 One Derivatives

Oxidative Transformations and Ring Opening of Furan-Substituted Ketones

The furan (B31954) ring in 4-(5-methylfuran-2-yl)but-3-en-2-one derivatives is susceptible to oxidative conditions, leading to a variety of dearomatization and ring-opened products. These transformations are pivotal in the synthesis of complex molecules and offer insights into the fundamental reactivity of the furan nucleus.

Oxidative dearomatization of furans is a powerful strategy for accessing highly functionalized cyclic and acyclic compounds. nih.govrsc.org This process typically involves the conversion of the aromatic furan into a non-aromatic intermediate, which can then undergo further reactions. For furan-substituted ketones, this transformation can be initiated by various oxidizing agents, including singlet oxygen, peroxy acids, and hypervalent iodine reagents. nih.govrsc.orgdntb.gov.ua

The mechanism often commences with an electrophilic attack on the electron-rich furan ring. In the case of singlet oxygen, a [4+2] cycloaddition can occur to form an endoperoxide intermediate. rsc.org This intermediate is often unstable and can rearrange to form a variety of products. Alternatively, oxidation can lead to the formation of an epoxide, which can then undergo ring-opening. nih.gov The specific pathway and resulting products are highly dependent on the substituents on the furan ring and the reaction conditions. For instance, palladium-catalyzed dearomatizing 2,5-alkoxyarylation of furan rings has been shown to produce spirooxindoles diastereospecifically. researchgate.net

Recent studies have also explored metal-free furan dearomatization reactions, such as the synthesis of 5-fluoroalkyl-1,2,3-triazoles through an intermolecular [3 + 2] cycloaddition/furan ring-opening cascade triggered by an α-fluoroalkyl furfuryl cation with azides. nih.gov

The intermediates generated from the oxidative dearomatization of furan-substituted ketones are often highly reactive and can participate in cascade reactions. researchgate.net These sequential transformations, occurring in a single pot, allow for the rapid construction of complex molecular architectures from simple starting materials.

A common cascade pathway involves the initial ring-opening of the furan to a 1,4-dicarbonyl compound. rsc.org This intermediate can then undergo intramolecular cyclization reactions, such as aldol (B89426) condensations or Paal-Knorr-type reactions, to form a variety of new heterocyclic systems. rsc.orgorganic-chemistry.org For example, furans containing a β-ketoester group can undergo oxidative ring-opening followed by cyclization to afford 4-hydroxy-2-cyclohexen-1-ones, which are versatile precursors to benzofuran (B130515) derivatives. rsc.org

Furthermore, cascade reactions can be promoted by solid acid catalysts, as demonstrated in the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one from 2-methylfuran (B129897). researchgate.net Palladium-catalyzed cascade reactions involving formal anti-carbopalladation, hydroxylation, and elimination have also been developed for the synthesis of highly substituted furans. datapdf.com These methodologies highlight the synthetic utility of furan derivatives in accessing diverse and complex heterocyclic structures.

The stereochemical outcome of oxidative dearomatization reactions is a critical aspect, particularly in the synthesis of chiral molecules. The facial selectivity of the initial oxidative attack on the furan ring can be influenced by the presence of chiral auxiliaries or catalysts. nih.gov Moreover, the stereochemistry of the subsequent cyclization steps in a cascade sequence can be controlled to afford specific diastereomers.

Isomerization processes are also prevalent in the oxidative pathways of furan derivatives. Photochemical isomerization, for instance, can lead to the formation of "Dewar furan" intermediates, which can then rearrange to other isomeric products. netsci-journal.comnih.gov The direct irradiation of furan derivatives can populate the singlet excited state, leading to conversion into the Dewar isomer or the corresponding triplet state through intersystem crossing. nih.gov The specific pathway is influenced by the nature of the substituents on the furan ring. nih.gov

Nucleophilic Additions and Rearrangement Reactions of Unsaturated Furanone Systems

The unsaturated ketone moiety in this compound and its derivatives is an electrophilic center, making it susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reactivity is fundamental to many synthetic transformations.

Nucleophilic addition to the β-carbon of the enone system (Michael addition) is a common reaction pathway. This can be followed by a variety of subsequent reactions, leading to the formation of more complex structures. The stereochemistry of these additions can often be controlled, leading to the formation of specific stereoisomers. diva-portal.org

Rearrangement reactions are also a key feature of the chemistry of unsaturated furanone systems. wiley-vch.de These can be triggered by various stimuli, including acid, base, or heat. For example, the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can be applied to furan-containing substrates to generate cyclopentenone derivatives. Other notable rearrangements include the Beckmann rearrangement of oximes derived from these ketones and the Baeyer-Villiger oxidation. wiley-vch.demasterorganicchemistry.com These rearrangements provide powerful tools for skeletal diversification.

Theoretical and Computational Chemical Analysis of Furan Reactivity and Stability

Computational chemistry provides invaluable insights into the reactivity and stability of furan derivatives, complementing experimental studies. Theoretical calculations can elucidate reaction mechanisms, predict reaction outcomes, and rationalize observed selectivities.

Kinetic modeling is a powerful tool for understanding the complex reaction networks involved in the degradation and transformation of furan compounds. bham.ac.uk These models, often based on quantum chemical calculations, can predict the rates of various elementary reaction steps, such as ring activation and cleavage.

Studies on the atmospheric oxidation of furan and its derivatives have shown that the reaction is often initiated by the addition of hydroxyl radicals to the C2 or C5 position of the furan ring. acs.org This leads to the formation of chemically activated adducts that can undergo further isomerization and ring-opening reactions. acs.org Computational studies have been instrumental in mapping out the potential energy surfaces for these processes and determining the key reaction pathways. acs.orgnih.gov

Kinetic models have also been developed to describe the pyrolysis of furans, which involves unimolecular decomposition reactions leading to products such as propyne, carbon monoxide, acetylene, and ketene. researchgate.net These models are crucial for understanding the combustion behavior of furan-based biofuels and for predicting the formation of pollutants.

Strategic Chemical Transformations and Derivatization of the 4 5 Methylfuran 2 Yl but 3 En 2 One Scaffold

Chemical Modifications at the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety in 4-(5-methylfuran-2-yl)but-3-en-2-one is a hub of reactivity, allowing for selective modifications at both the carbonyl group and the olefinic bond.

Carbonyl Group Derivatization: Oxime Formation

The carbonyl group of this compound can readily undergo condensation reactions with hydroxylamine (B1172632) to form the corresponding oxime. This reaction is a standard method for the derivatization of ketones and introduces a nitrogen atom into the molecular framework, which can be a key step in the synthesis of various nitrogen-containing heterocycles. The formation of the oxime proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. This transformation alters the electronic properties of the original scaffold and provides a versatile intermediate for further synthetic manipulations.

Olefinic Bond Functionalization and Hydrogenation Studies

The olefinic double bond in the butenone chain is susceptible to a range of functionalization reactions, including hydrogenation, epoxidation, dihydroxylation, and Michael additions.

Hydrogenation: Catalytic hydrogenation of the α,β-unsaturated double bond in compounds similar to this compound can lead to the corresponding saturated ketone, 4-(5-methylfuran-2-yl)butan-2-one. This transformation is typically achieved using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Furthermore, enantioselective hydrogenation using chiral catalysts can yield optically active saturated ketones, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

Olefinic Bond Functionalization: Beyond simple reduction, the double bond can be functionalized in various ways:

Michael Addition: As a Michael acceptor, the β-carbon of the enone system is electrophilic and can react with a wide range of nucleophiles (Michael donors) in a conjugate addition reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This allows for the introduction of a diverse array of substituents at the β-position, significantly increasing the molecular complexity and providing access to a library of derivatives.

Epoxidation: The double bond can be converted to an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry. mdpi.comuio.no

Dihydroxylation: Dihydroxylation of the olefinic bond can be achieved using reagents such as osmium tetroxide (in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under cold, alkaline conditions. organic-chemistry.orgkhanacademy.orgorganic-chemistry.org This reaction leads to the formation of a vicinal diol, adding further functionality to the molecule.

Table 1: Olefinic Bond Functionalization Reactions

| Reaction | Reagents | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Ketone |

| Michael Addition | Nucleophile, Base | β-Substituted Ketone |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol |

Furan (B31954) Ring Manipulations and Conversions to Novel Heterocyclic Systems

The furan ring in this compound is not merely a passive substituent but an active participant in chemical transformations, enabling its conversion into other valuable heterocyclic systems.

Synthesis of Isoxazole (B147169) Derivatives via Furan Ring Rearrangements

The furan ring can be transformed into an isoxazole ring through a multi-step sequence. For instance, a related compound, 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, undergoes an oxidative ring-opening reaction, which can be followed by an iodine-mediated isomerization to yield an (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one. This type of rearrangement highlights the utility of the furan ring as a masked 1,4-dicarbonyl equivalent, which upon cleavage and recyclization can lead to different five-membered heterocycles.

Approaches to Pyrrole (B145914) and Pyrazolylvinyl Ketone Architectures from Furan Precursors

The furan moiety serves as a versatile precursor for the synthesis of both pyrrole and pyrazolylvinyl ketone derivatives.

Pyrrole Synthesis: The furan ring can be converted to a pyrrole ring via the Paal-Knorr synthesis. organic-chemistry.orgyoutube.comyoutube.com This process typically involves the acid-catalyzed hydrolysis of the furan to the corresponding 1,4-dicarbonyl compound, which is then condensed with ammonia (B1221849) or a primary amine to form the pyrrole. This transformation provides a straightforward route to highly substituted pyrroles. nih.gov

Pyrazolylvinyl Ketone Synthesis: A direct and efficient method for the synthesis of pyrazol-5-ylvinyl ketones from furfuryl ketones has been developed. nih.govresearchgate.net This protocol utilizes the furfuryl ketone as a triketone equivalent. The reaction proceeds under mild conditions and involves the reaction of the furan derivative with a hydrazine (B178648), leading to the formation of the pyrazole (B372694) ring directly attached to the vinyl ketone moiety. This approach is atom-efficient and avoids the use of expensive starting materials. nih.govresearchgate.net

Table 2: Furan Ring Transformations to Other Heterocycles

| Starting Material Moiety | Reagents | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| Furan | 1. Oxidative Ring Opening 2. Isomerization | Isoxazole | Rearrangement |

| Furan | 1. Acid Hydrolysis 2. NH₃ or R-NH₂ | Pyrrole | Paal-Knorr Synthesis |

| Furyl Ketone | Hydrazine | Pyrazole | Condensation/Rearrangement |

Applications in the Synthesis of Complex Organic Molecules and Scaffolds for Chemical Libraries

The diverse reactivity of the this compound scaffold makes it an attractive starting material for the synthesis of complex organic molecules and for the generation of chemical libraries for drug discovery.

The furan core is a common structural motif in numerous biologically active natural products. The ability to functionalize both the α,β-unsaturated ketone and the furan ring allows for the creation of a wide range of molecular diversity from a single starting material. For example, the furan ring can act as a diene in Diels-Alder reactions, leading to the rapid construction of complex polycyclic systems.

Furthermore, the various transformations discussed—such as Michael additions, heterocyclic rearrangements, and Paal-Knorr synthesis—can be employed in combinatorial chemistry to generate libraries of compounds. aston.ac.uk These libraries, containing diverse scaffolds like furans, pyrroles, pyrazoles, and isoxazoles, can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The straightforward derivatization of the this compound scaffold at multiple positions makes it an ideal building block for diversity-oriented synthesis.

Advanced Analytical and Spectroscopic Methodologies in Furanone Research

High-Resolution Spectroscopic Characterization for Structural Elucidation

The precise identification and structural confirmation of 4-(5-Methylfuran-2-yl)but-3-en-2-one are achieved through a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, the types of atoms, and their connectivity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide critical data for confirming its molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The trans-configuration of the double bond in the butenone chain is typically confirmed by a large coupling constant (J value, usually > 15 Hz) between the vinylic protons. mdpi.com

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aromatic, alkyl), which is fundamental for piecing together the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data is predicted based on typical values for similar structural motifs.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| H-α | ~7.30 | d, J ≈ 15.5 Hz | 1H | CH =CH-C=O |

| H-β | ~6.80 | d, J ≈ 15.5 Hz | 1H | Furan-CH =CH |

| H-3' | ~6.50 | d, J ≈ 3.2 Hz | 1H | Furan (B31954) CH |

| H-4' | ~6.10 | d, J ≈ 3.2 Hz | 1H | Furan CH |

| -CH₃ (furan) | ~2.35 | s | 3H | Furan-CH ₃ |

| -CH₃ (keto) | ~2.25 | s | 3H | C(=O)-CH ₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| C=O | ~198.0 | Carbonyl Carbon |

| C-5' | ~157.0 | Furan Carbon |

| C-2' | ~152.0 | Furan Carbon |

| C-α | ~130.0 | C H=CH-C=O |

| C-β | ~120.0 | Furan-C H=CH |

| C-3' | ~116.0 | Furan Carbon |

| C-4' | ~110.0 | Furan Carbon |

| -CH₃ (keto) | ~27.0 | C(=O)-C H₃ |

| -CH₃ (furan) | ~14.0 | Furan-C H₃ |

d = doublet, s = singlet

Vibrational Spectroscopy (IR) for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds. The most prominent peaks are associated with the α,β-unsaturated ketone and the furan ring system. This technique is also valuable for monitoring the progress of a synthesis by observing the appearance of product-specific peaks (e.g., the carbonyl stretch) or the disappearance of reactant peaks. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Vinylic and Furan C-H |

| ~2950-2850 | C-H Stretch | Methyl C-H |

| ~1665 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1600 | C=C Stretch | Alkene and Furan Ring |

| ~1560 | C=C Stretch | Furan Ring |

| ~965 | C-H Bend | Trans-disubstituted Alkene |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. rsc.org For this compound (molecular formula C₉H₁₀O₂), HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This precision helps to distinguish it from other compounds that might have the same nominal mass. The calculated exact mass of C₉H₁₀O₂ is 150.0681 Da. nih.gov

Chromatographic Separation Techniques for Synthetic Product Purification and Analysis

Following a chemical synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for isolating and purifying this compound from such mixtures.

Preparative and Analytical Column Chromatography

Column chromatography is the most common method for the purification of synthetic organic compounds on both a laboratory and larger scale. rsc.org In the purification of this compound, silica (B1680970) gel is typically used as the stationary phase. rsc.orgorgsyn.org The crude product is loaded onto the column, and a mobile phase, usually a mixture of non-polar and polar solvents, is passed through it. A gradient of hexanes and ethyl acetate (B1210297) is a common eluent system for compounds of this polarity. mdpi.comorgsyn.org The separation is based on the differential adsorption of the components to the silica gel; less polar compounds elute faster, while more polar compounds are retained longer. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like furan derivatives. nih.govshimadzu.com In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., a HP-5MS column). nih.gov As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries. nist.gov This technique is highly sensitive and can be used to analyze trace amounts of this compound, profile its presence in complex mixtures, and detect any volatile impurities. nih.govrestek.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for the real-time monitoring of chemical reactions, including the synthesis of furanone derivatives like this compound. This method allows for the rapid, qualitative assessment of a reaction's progress by separating the starting materials, intermediates, and products on a solid stationary phase based on their differing polarities.

The synthesis of this compound, typically achieved through an aldol (B89426) condensation of 5-methylfurfural (B50972) and acetone (B3395972), can be effectively tracked using TLC. By spotting a small aliquot of the reaction mixture onto a TLC plate (commonly silica gel), the individual components are separated as the mobile phase (eluent) ascends the plate via capillary action. The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.

In the context of this synthesis, the starting material, 5-methylfurfural (an aldehyde), is more polar than the resulting α,β-unsaturated ketone product, this compound. Consequently, the product will exhibit a higher Rf value than the starting material. A typical TLC analysis would show the gradual disappearance of the spot corresponding to 5-methylfurfural and the simultaneous appearance and intensification of the product spot. The reaction is considered complete when the starting material spot is no longer visible. While specific protocols for this exact compound are not extensively detailed in the literature, the monitoring of a similar Knoevenagel condensation to form (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one has been successfully performed using TLC. mdpi.com

Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the conjugated systems of both the reactant and product are typically UV-active. Staining agents can also be employed for clearer visualization.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

This table presents hypothetical yet chemically sound data based on the principles of thin-layer chromatography for educational purposes.

| Compound | Role | Polarity | Expected Rf Value* | Visualization |

| 5-Methylfurfural | Starting Material | More Polar | ~0.35 | UV (254 nm) |

| This compound | Product | Less Polar | ~0.60 | UV (254 nm) |

*Rf values are highly dependent on the specific conditions, including the exact composition of the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) and the nature of the stationary phase.

Spectroscopic and Chromatographic Methods for Reaction Monitoring and Kinetic Analysis

Beyond the qualitative insights offered by TLC, a suite of spectroscopic and chromatographic techniques provides quantitative data essential for detailed reaction monitoring and kinetic analysis of the formation of this compound. These methods are crucial for optimizing reaction conditions, understanding reaction mechanisms, and determining kinetic parameters such as reaction rates and activation energies.

Chromatographic Methods (GC and HPLC):

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are powerful tools for the quantitative analysis of the aldol condensation reaction that produces this compound. By taking samples from the reaction mixture at specific time intervals, the concentration of reactants and products can be accurately determined.

Kinetic studies of the analogous aldol condensation between furfural (B47365) and acetone have been conducted using GC analysis to determine furfural conversion and product selectivity over time. mdpi.com These studies investigate how factors like temperature, catalyst loading, and the molar ratio of reactants influence the reaction's speed and outcome. mdpi.comabo.fi For instance, in reactions catalyzed by a rehydrated MgAl hydrotalcite, increasing the catalyst amount from 0.25 g to 0.75 g dramatically increased the furfural conversion from 24% to 97% over a 3-hour period. abo.fi HPLC methods are also well-established for the analysis of furanic compounds, including the starting material 5-methylfurfural, and can be used to track its consumption throughout the reaction. helixchrom.comresearchgate.net

Table 2: Representative Kinetic Data from Aldol Condensation of Furfural and Acetone

This table is based on findings from analogous reactions and serves to illustrate the type of data obtained from kinetic studies.

| Time (minutes) | Furfural Conversion (%) | Selectivity to Mono-Condensation Product (%) |

| 15 | 45 | 95 |

| 30 | 70 | 92 |

| 60 | 92 | 88 |

| 120 | 98 | 85 |

| 180 | >99 | 84 |

Spectroscopic Methods (UV-Vis and NMR):

Spectroscopic techniques offer the advantage of potentially monitoring reactions in-situ without the need for sample workup.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a straightforward method for kinetic analysis of reactions that involve a change in chromophores. researchgate.net The formation of this compound from 5-methylfurfural and acetone results in an extended conjugated π-electron system. This shift in conjugation leads to a change in the wavelength of maximum absorbance (λmax) and the molar absorptivity. By monitoring the increase in absorbance at the λmax of the product over time, the reaction rate can be determined using the Beer-Lambert law. This technique is particularly useful for studying the kinetics of reactions that produce colored or strongly UV-absorbing compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for both reaction monitoring and structural elucidation. researchgate.net By acquiring 1H NMR spectra of the reaction mixture over time, the disappearance of signals corresponding to the protons of the starting materials (e.g., the aldehydic proton of 5-methylfurfural) and the appearance of new signals for the product's protons (e.g., the vinyl and methyl protons of the enone) can be observed and quantified. researchgate.net This allows for the determination of the relative concentrations of all species in the mixture, providing a comprehensive picture of the reaction's progress and the formation of any intermediates or byproducts.

Emerging Research Frontiers and Synthetic Utility of 4 5 Methylfuran 2 Yl but 3 En 2 One Chemistry

Leveraging the Furanone Motif in the Modular Synthesis of Advanced Intermediates

The structural framework of 4-(5-methylfuran-2-yl)but-3-en-2-one, characterized by the presence of a furan (B31954) ring conjugated with an enone system, offers a versatile platform for the modular synthesis of a variety of advanced chemical intermediates. This motif is particularly valuable in the construction of complex molecules due to the furan's ability to participate in a range of chemical transformations, acting as a latent diene in Diels-Alder reactions or undergoing ring-opening and rearrangement reactions to afford diverse carbocyclic and heterocyclic scaffolds.

Researchers have explored the synthetic utility of furan-containing compounds in building complex molecular architectures. For instance, the furan moiety can be strategically employed as a linchpin in convergent synthetic routes, where different fragments of a target molecule are synthesized separately and then coupled together. This modular approach allows for greater flexibility and efficiency in the synthesis of intricate structures.

One notable application of the furan motif is in the synthesis of nitrogen-containing heterocycles. Through carefully designed reaction sequences, the furan ring can be transformed into pyrroles, pyridines, and other related structures that are prevalent in pharmaceuticals and natural products. For example, a proximity-induced ligation reaction has been reported that utilizes a 2,5-dialkylfuran building block, which upon hydrolysis under acidic conditions, generates a stable 2,5-dione. nih.gov This intermediate can then react with hydrazine (B178648) nucleophiles to form stable pyridazinium adducts, demonstrating the furan's utility in forming new heterocyclic systems under physiological conditions. nih.gov

Furthermore, the enone functionality of this compound provides a reactive handle for various synthetic manipulations, including conjugate additions, cycloadditions, and reductions. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, further expanding the range of accessible molecular structures. The combination of the furan's versatility and the enone's reactivity makes this compound a valuable building block for the synthesis of advanced intermediates with potential applications in materials science and medicinal chemistry.

Development of Asymmetric Synthesis Routes for Chiral Furanone Derivatives

The development of asymmetric synthetic routes to access enantiomerically pure chiral furanone derivatives is a significant area of research, driven by the prevalence of chiral structures in biologically active molecules. nih.gov While direct asymmetric synthesis of this compound itself is not extensively documented, general strategies for the asymmetric synthesis of related chiral furan-containing compounds can be applied.

One prominent approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a stereoselective reaction. For example, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from readily available amino acids and have shown potential as effective chiral auxiliaries in various asymmetric transformations. nih.gov These auxiliaries can be employed in reactions such as asymmetric alkylations or conjugate additions to the enone moiety of a precursor to this compound, thereby establishing the desired stereocenter. After the key stereoselective step, the auxiliary can be cleaved to afford the chiral product.

Another powerful strategy is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly desirable from both an economic and environmental perspective. For instance, the first asymmetric total synthesis of penicilfuranone A was achieved using an N-heterocyclic carbene (NHC)-catalyzed umpolung strategy. rsc.org A key step in this synthesis involved an Al-Salen catalyzed asymmetric cyanosilylation to install a tertiary alcohol, showcasing the power of asymmetric catalysis in constructing chiral furan-containing natural products. rsc.org

The following table summarizes different approaches to asymmetric synthesis that could be adapted for the preparation of chiral derivatives of this compound:

| Asymmetric Strategy | Description | Potential Application to this compound | Key Intermediates/Reagents |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Asymmetric conjugate addition to the enone system or alkylation of a precursor. | Chiral oxazolidinones, amino acid derivatives. |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereoselectivity of a reaction. | Asymmetric reduction of the ketone, asymmetric conjugate addition, or asymmetric aldol (B89426) reactions with a precursor aldehyde. | Chiral metal complexes (e.g., Al-Salen), organocatalysts (e.g., chiral amines, NHCs). |

| Chiral Pool Synthesis | A readily available enantiomerically pure natural product is used as a starting material. | Synthesis starting from a chiral furan-containing natural product or a chiral building block derived from carbohydrates. | Chiral amino acids, terpenes, or sugars. |

Integration of Green Chemistry Principles in Furan-Based Synthetic Transformations

The synthesis of furan-based compounds, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov These principles focus on aspects such as the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reaction conditions. nih.gov

A key aspect of green chemistry in this context is the utilization of biomass-derived starting materials. Furan compounds themselves are often derived from the dehydration of carbohydrates, which are abundant and renewable resources. For example, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from cellulose (B213188) and hemicellulose, can serve as a precursor to a wide range of furan derivatives. mdpi.com The synthesis of novel furan-containing compounds from biomass-derived precursors exemplifies the application of green chemistry principles. mdpi.com

Another important principle of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Water is often considered the ultimate green solvent, and efforts are being made to develop synthetic methodologies that can be performed in aqueous media. For instance, ultrasound-assisted Knoevenagel condensation in water has been used for the synthesis of tetra-substituted pyrrole (B145914) derivatives, a transformation that could be adapted for furan-based syntheses. nih.gov

The following table highlights some green chemistry approaches applicable to the synthesis of furan derivatives:

| Green Chemistry Principle | Application in Furan Chemistry | Example |

| Use of Renewable Feedstocks | Synthesis of furan compounds from biomass-derived carbohydrates. | Production of HMF from cellulose and its subsequent conversion to other furan derivatives. mdpi.com |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. | Ultrasound-assisted synthesis in water. nih.gov |

| Design for Energy Efficiency | Use of energy-efficient methods such as microwave irradiation or mechanochemistry. nih.gov | Microwave-assisted organic synthesis to accelerate reaction times and reduce energy consumption. |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. | Development of efficient and recyclable catalysts for furan synthesis. researchgate.net |

Exploration of New Catalytic Systems for Sustainable Furan Chemistry

The development of novel and sustainable catalytic systems is a cornerstone of modern furan chemistry, enabling more efficient and environmentally friendly synthetic routes to compounds like this compound. Research in this area is focused on both heterogeneous and homogeneous catalysis, with an emphasis on catalysts that are abundant, non-toxic, and recyclable.

In recent years, there has been a significant shift towards the use of non-noble metal catalysts as alternatives to expensive and scarce precious metals like palladium and platinum. Iron, copper, nickel, and cobalt-based catalysts have shown promise in a variety of transformations involving furan derivatives. frontiersin.org For example, a (CePO₄)₀.₁₆/Co₂P catalyst has been developed for the hydrogenation of levulinic acid to γ-valerolactone with high conversion and yield. frontiersin.org Such non-noble metal catalysts could potentially be applied to the selective hydrogenation of the double bond or the ketone in this compound.

Metal-free catalytic systems are also gaining traction as a sustainable alternative. These systems often rely on the use of common and inexpensive reagents. A simple and metal-free catalytic system composed of NaOtBu/DMF and an O₂ balloon has been shown to efficiently convert 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid. semanticscholar.org This demonstrates the potential for developing metal-free oxidative and other transformations for a broad range of furan-containing substrates.

The following table provides an overview of emerging catalytic systems in furan chemistry:

| Catalyst Type | Examples | Key Advantages | Potential Applications for this compound Chemistry |

| Non-Noble Metal Catalysts | Fe, Co, Ni, Cu-based catalysts | Lower cost, higher abundance, similar catalytic activity to noble metals in some cases. frontiersin.org | Selective hydrogenation, C-C bond formation, oxidation reactions. |

| Metal-Free Catalysts | NaOtBu/DMF, organocatalysts, ionic liquids | Avoids metal contamination, often uses readily available and inexpensive reagents. semanticscholar.org | Oxidation, condensation, and other functional group transformations. |

| Heterogeneous Catalysts | Metal oxides, zeolites, metal-organic frameworks (MOFs) | Ease of separation and recyclability, enhanced stability. | Continuous flow reactions, improved process sustainability. |

| Photocatalysts | Semiconductor materials (e.g., TiO₂) | Utilizes light as an energy source, enables novel reaction pathways. | Photochemical transformations of the furan ring or the enone system. |

Q & A

Q. Table 1. Optimization of Isomerization Conditions

| Parameter | Range Tested | Optimal Value | Impact on (E)-Isomer Yield |

|---|---|---|---|

| Iodine (equiv) | 0.8–2.0 | 1.2 | Maximizes yield (~68%) |

| Temperature (°C) | 50–90 | 70 | Minimizes side products |

| Solvent | THF, DCM, MeCN | THF | Enhances selectivity (9:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.